molecular formula C16H11Cl3N2O B12619573 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-methyl-1h-pyrazol-4-ol CAS No. 919004-03-8

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-methyl-1h-pyrazol-4-ol

Cat. No.: B12619573
CAS No.: 919004-03-8
M. Wt: 353.6 g/mol
InChI Key: PVNXDKYOKUNNIN-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-methyl-1h-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of chlorophenyl groups and a methyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-methyl-1h-pyrazol-4-ol typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-methyl-1h-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-methyl-1h-pyrazol-4-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-methyl-1h-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1-phenyl-3-methyl-1h-pyrazol-4-ol
  • 5-(4-Chlorophenyl)-1-(2-chlorophenyl)-3-methyl-1h-pyrazol-4-ol
  • 5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-3-methyl-1h-pyrazol-4-ol

Uniqueness

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-methyl-1h-pyrazol-4-ol is unique due to the specific arrangement of chlorophenyl groups and the presence of a methyl group on the pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

919004-03-8

Molecular Formula

C16H11Cl3N2O

Molecular Weight

353.6 g/mol

IUPAC Name

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-methylpyrazol-4-ol

InChI

InChI=1S/C16H11Cl3N2O/c1-9-16(22)15(10-2-4-11(17)5-3-10)21(20-9)14-7-6-12(18)8-13(14)19/h2-8,22H,1H3

InChI Key

PVNXDKYOKUNNIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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